molecular formula C17H17N5O2 B2585706 3-benzyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887461-34-9

3-benzyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2585706
CAS No.: 887461-34-9
M. Wt: 323.356
InChI Key: JIGMQGFZJLOZCW-UHFFFAOYSA-N
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Description

3-benzyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods often utilize catalysts to enhance reaction efficiency and selectivity . For example, the Van Leusen, Debus-Radziszewski, Marckwald, and Wallach methods are well-known for synthesizing substituted imidazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions under optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular to minimize environmental impact .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as 1-benzyl-2-aryl-1H-benzo[d]imidazole and tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine .

Uniqueness

What sets 3-benzyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

2-benzyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-11-9-21-13-14(18-16(21)19(11)2)20(3)17(24)22(15(13)23)10-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGMQGFZJLOZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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